REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[CH:4][NH:5][CH:6]=1.C([N:9]([CH2:12][CH3:13])CC)C.Cl[C:15](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>CN(C)C=O>[CH3:1][C:2]1[N:3]([CH2:15][CH2:13][CH2:12][NH2:9])[CH:4]=[N:5][CH:6]=1
|
Name
|
|
Quantity
|
36.53 mmol
|
Type
|
reactant
|
Smiles
|
CC=1N=CNC1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
73.06 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
40.1 mmol
|
Type
|
reactant
|
Smiles
|
ClC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 3.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate filtered off
|
Type
|
WASH
|
Details
|
was washed by means of ice-
|
Type
|
TEMPERATURE
|
Details
|
cooled dimethylformamide (2×50 mL) and water (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent the remaining product
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over P4O10
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
|
Smiles
|
CC1=CN=CN1CCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |